molecular formula C13H13N3S B2547458 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1021285-82-4

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2547458
CAS RN: 1021285-82-4
M. Wt: 243.33
InChI Key: YMDZKMRKIPPKII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the transformation of precursor molecules under specific conditions. For instance, the synthesis of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives is achieved by ring transformation reactions of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, with moderate to good yields . Similarly, 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles are synthesized from o-phenylenediamine and substituted aromatic aldehydes in the presence of 1-heptanesulfonic acid sodium salt in acetonitrile:water . These methods suggest that the synthesis of the compound might also involve a ring transformation or condensation reaction in a suitable solvent system.

Molecular Structure Analysis

The molecular structure of the compound "2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile" would likely feature a heterocyclic imidazole ring substituted with a phenyl group and an ethyl group, and a thioacetonitrile moiety. The structure of related compounds, such as the benzopyrimido[2,1-b]thiazol derivatives, indicates the presence of nitrogen and sulfur atoms within the heterocyclic framework, which can significantly influence the electronic and steric properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often determined by the functional groups present. For example, the imino carbene derived from photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate reacts with various nucleophiles in acetonitrile . This suggests that the imidazole and thioacetonitrile groups in the compound of interest may also exhibit reactivity towards nucleophiles or electrophiles, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide some clues. The solubility of the compound may be influenced by the polar acetonitrile group and the aromatic rings, as seen in the synthesis of 5-imino-4-thioxo-2-imidazolidinones, where acetonitrile is used as a solvent . The presence of heteroatoms in the imidazole ring and the thioacetonitrile group would also affect the compound's boiling point, melting point, and stability.

Scientific Research Applications

Solvent Applications and Separation Processes

Compounds structurally related to 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile have been explored for their utility as solvents in separation processes. For instance, the study of activity coefficients at infinite dilution of various solutes in ionic liquids highlights the potential of certain imidazole derivatives in facilitating the separation of hexane/hex-1-ene and other mixtures (Domańska et al., 2016). Such research underscores the significance of imidazole-based compounds in addressing separation challenges within chemical engineering and pharmaceutical manufacturing contexts.

Pharmacological Activities

The pharmacological properties of imidazole and thiazole derivatives, often found within the structural framework of compounds similar to this compound, are well-documented. These compounds exhibit a broad spectrum of biological activities, including antihypertensive, antimicrobial, and anticancer effects. For example, the comprehensive review on imidazo[2,1-b]-thiazoles highlights their therapeutic versatility, suggesting potential areas of research application for related compounds in drug development (Shareef et al., 2019).

Environmental Toxicity and Safety

The environmental impact and safety profiles of chemical compounds, including those structurally related to this compound, are critical areas of scientific research. Studies on ionic liquids, for instance, evaluate the toxicity and potential industrial applications of these substances, providing valuable insights into the environmental considerations necessary for the development and use of new chemicals (Ostadjoo et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on the specific compound. Some imidazole compounds may have hazard statements such as H302, H312, H315, H319, H332, H335 .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is a current public health priority . Imidazole compounds, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs .

properties

IUPAC Name

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-2-16-12(11-6-4-3-5-7-11)10-15-13(16)17-9-8-14/h3-7,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZKMRKIPPKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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